molecular formula C23H22ClN3O3 B2928039 N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide CAS No. 943104-40-3

N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide

Cat. No.: B2928039
CAS No.: 943104-40-3
M. Wt: 423.9
InChI Key: JHOVLGMISNVMRL-UHFFFAOYSA-N
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Description

The compound “N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide” is a complex organic molecule. It is a derivative of the compound “N(1)-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]-N(3)-[2-(4-CHLORO-2-METHYL-5-SULFANYLPHENOXY)ETHYL]ISOPHTHALAMIDE” which has a CAS Number: 329063-90-3 and a Linear Formula: C26H26Cl2N2O4S .

Scientific Research Applications

Chemical Synthesis and Characterization

Thermal Fragmentation and Rearrangement

Research on N-aryl-2-furamide oximes, closely related to the chemical structure , demonstrates their ability to undergo thermolysis under nitrogen, resulting in a variety of products including benzimidazoles, phenols, and carbazoles among others. These findings highlight the compound's utility in exploring free radical mechanisms and synthesizing diverse chemical structures (Gaber, Muathen, & Taib, 2013).

Antimicrobial Activity

Synthesis and evaluation of 1,3,4-oxadiazole derivatives bearing 1H-benzimidazole motifs have shown notable antimicrobial activity, suggesting that derivatives of the compound may have potential as antimicrobial agents. This aspect underlines the compound's relevance in medicinal chemistry and drug development (Salahuddin et al., 2017).

Photophysical Properties

Fluorescent Derivatives

Synthesis and study of fluorescent derivatives based on 1H-benzimidazole reveal their applications in studying solvent polarity effects and potential use in optical materials. These investigations provide insights into the design of materials with specific optical properties (Padalkar et al., 2011).

Biological Applications

Antihistaminic Agents

Research into 2-(4-substituted-1-piperazinyl)benzimidazoles, which share a core structure with the compound of interest, has demonstrated their potential as H1-antihistaminic agents. This suggests avenues for exploring related compounds in the development of new antihistamines (Iemura et al., 1986).

Gastrokinetic Agents

Novel benzamides, including structures similar to the one , have been synthesized and evaluated for gastrokinetic activity, revealing potential therapeutic applications in enhancing gastric motility (Kato et al., 1992).

Properties

IUPAC Name

N-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-16-14-17(9-10-18(16)24)29-13-11-27-20-7-4-3-6-19(20)25-22(27)15-26(2)23(28)21-8-5-12-30-21/h3-10,12,14H,11,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOVLGMISNVMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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